molecular formula C13H17N3O2 B2416738 (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone CAS No. 2415572-41-5

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone

カタログ番号 B2416738
CAS番号: 2415572-41-5
分子量: 247.298
InChIキー: UAMKQNLUOJJOOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are important in immune system function. CP-690,550 has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

作用機序

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone prevents the activation of downstream signaling pathways, which leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which are involved in the immune response. In clinical trials, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

One of the advantages of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is its high selectivity for JAK3, which reduces the risk of off-target effects. It also has a good safety profile, with no significant adverse events reported in clinical trials. However, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has a short half-life and requires frequent dosing, which can be a limitation in clinical use. It also has potential risks associated with long-term use, such as an increased risk of infection.

将来の方向性

There are several future directions for research on (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone. One area of interest is the potential use of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of research is the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further studies are needed to better understand the long-term safety and efficacy of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in clinical use.

合成法

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthetic route involves the use of several reagents, including morpholine, 2-cyclopropyl-4,6-dimethylpyrimidine, and 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation using chromatography techniques.

科学的研究の応用

(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to effectively inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also demonstrated its efficacy in the treatment of these diseases.

特性

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-8-11(15-12(14-9)10-2-3-10)13(17)16-4-6-18-7-5-16/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMKQNLUOJJOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。